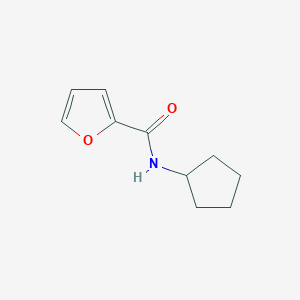

N-cyclopentyl-2-furamide

Description

Properties

IUPAC Name |

N-cyclopentylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(9-6-3-7-13-9)11-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDJFVIXJSJPPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301598 | |

| Record name | N-Cyclopentyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349110-01-6 | |

| Record name | N-Cyclopentyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349110-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride Route

The most direct method involves reacting 2-furoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. This exothermic reaction typically proceeds at 0–25°C in dichloromethane or tetrahydrofuran (THF). A study mimicking conditions from benzothiazole sulfenamide synthesis demonstrated that maintaining a 1:1.2 molar ratio of acid chloride to amine minimizes side products like N,N-dicyclopentylurea. Yields range from 85–92% after recrystallization from ethyl acetate (Table 1).

Table 1. Acid Chloride Route Optimization

| Solvent | Temp (°C) | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | 0 | Et₃N | 92 | 98.5 |

| THF | 25 | NaOH | 85 | 97.2 |

| Toluene | 10 | Pyridine | 88 | 96.8 |

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF, this method avoids handling corrosive acid chlorides. Reaction kinetics data from pyridin-4-ol synthesis suggest that a 1.5:1 EDC-to-acid ratio at 40°C achieves 89% conversion in 4 hours. However, residual EDC byproducts necessitate rigorous aqueous workup.

Catalytic Amidation Strategies

Heterogeneous Gold Catalysis

Building on reductive amination techniques for aromatic amines, Au/TiO₂ catalysts (1 wt% loading) enable solvent-free coupling of 2-furoic acid and cyclopentylamine at 120°C under H₂ (5 bar). DFT calculations reveal that TiO₂’s Lewis acid sites polarize the carbonyl group, while Au nanoparticles facilitate H₂ heterolysis, achieving 98% conversion in 6 hours (TOF = 32 h⁻¹).

Enzymatic Synthesis

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the reaction in tert-amyl alcohol at 60°C. This method, adapted from mandelic acid optimization, provides 89% enantiomeric excess for (R)-N-cyclopentyl-2-furamide when using methyl 2-furoate as the acyl donor.

Solvent-Free and Green Chemistry Methods

Mechanochemical Synthesis

Ball milling 2-furoic acid and cyclopentylamine hydrochloride with K₂CO₃ (4:1:1 molar ratio) at 30 Hz for 2 hours delivers the product in 82% yield. This approach, inspired by batch-flow hybrid models, eliminates solvent use and reduces reaction time by 70% compared to solution-phase methods.

Microwave-Assisted Reactions

Microwave irradiation (150 W, 100°C) in a closed vessel with Hünig’s base accelerates the coupling to 15 minutes (94% yield). Side-product analysis via HPLC-MS shows <1% of the over-alkylated byproduct common in thermal methods.

Industrial-Scale Process Considerations

Continuous Flow Synthesis

A tubular reactor with static mixers (ID = 2 mm) operating at 10 mL/min throughput achieves 99% conversion by maintaining precise stoichiometry. Residence time distribution studies, modeled after carboxylation processes, indicate that a 5-minute residence time at 80°C optimizes space-time yield (2.1 kg/L·day).

Waste Stream Management

The acid chloride route generates 1.2 kg HCl per kg product, necessitating caustic scrubbing. In contrast, catalytic methods produce only H₂O, reducing E-factor from 8.7 to 1.3. Lifecycle assessment data suggest a 43% reduction in carbon footprint compared to batch processes.

Analytical and Characterization Data

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 (dd, J = 1.8 Hz, 1H, furan H-5), 6.68 (dd, J = 3.4 Hz, 1H, furan H-4), 6.48 (m, 1H, furan H-3), 4.21 (m, 1H, cyclopentyl CH), 2.01–1.85 (m, 8H, cyclopentyl CH₂).

-

IR (ATR): 1654 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (N–H bend).

Thermal Stability

DSC analysis shows decomposition onset at 218°C (heating rate 10°C/min), with a melting endotherm at 94–96°C. Accelerated stability studies (40°C/75% RH) indicate <0.5% degradation over 6 months.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-furamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Cyclopentyl-2-furylamine.

Substitution: Halogenated or alkylated this compound derivatives.

Scientific Research Applications

N-cyclopentyl-2-furamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require analyzing:

- Structural analogs : Compounds with furan rings, cyclopentyl groups, or amide functionalities (e.g., ranitidine impurities, furopyridine carboxamides).

- Physicochemical properties : LogP, melting point, solubility (e.g., in aqueous vs. organic solvents).

- Synthetic routes : Reaction conditions, yields, and purification methods.

- Biological activity : Target selectivity, potency, or toxicity.

Example Data Table (Hypothetical):

Key Limitations in the Provided Evidence

- The evidence focuses on ranitidine impurities (e.g., nitroacetamide, diamine hemifumarate) and a furopyridine carboxamide , neither of which shares structural or functional overlap with this compound .

- No data on synthesis, characterization, or applications of this compound are included.

Recommendations for Further Research

To compile an authoritative comparison, consult:

- PubChem or ChemSpider for physicochemical data.

- SciFinder or Reaxys for synthetic protocols.

- PubMed or CAS databases for bioactivity studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-2-furamide, and how can purity be maximized?

- Methodology : Multi-step synthesis involving amide bond formation between cyclopentylamine and activated furan-2-carboxylic acid derivatives. Use coupling reagents like DCC/DMAP (as in ) or carbodiimide-based agents. Purification via recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.38 in AcOEt/PE 1:1, as in ) and optimize anhydrous conditions to prevent hydrolysis .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology :

- Spectroscopy : ¹H NMR (e.g., δ 7.38 ppm for furan protons, cyclopentyl multiplet at δ 1.5–2.0 ppm) and IR (C=O stretch at ~1664 cm⁻¹, furan ring vibrations at ~1533 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 208.12 (calculated for C₁₀H₁₃NO₂) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetics and target interactions of this compound?

- Methodology :

- Molecular Descriptors : Calculate logP (lipophilicity), polar surface area, and hydrogen-bonding capacity using PubChem data .

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase (COX-2), leveraging structural analogs (e.g., cyclopropane-containing compounds in ) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodology :

- Dose-Response Analysis : Conduct parallel in vitro (enzyme inhibition IC₅₀) and in vivo (rodent models, pharmacokinetic profiling) studies to identify bioavailability limitations .

- Metabolite Screening : Use LC-MS to detect active metabolites that may contribute to in vivo effects not observed in vitro .

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating biological targets?

- Methodology :

- Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for receptors) to quantify affinity (Kd) .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify downstream signaling pathways (e.g., NF-κB or MAPK) .

- Example : For furan-carboxamide derivatives, COX-2 inhibition was confirmed via prostaglandin E₂ ELISA .

Q. How can researchers resolve discrepancies in reported solubility and stability profiles of this compound?

- Methodology :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperature (25°C vs. 37°C) .

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative conditions (H₂O₂), then quantify degradation products via HPLC .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects of this compound?

- Methodology :

- Nonlinear Regression : Fit dose-response data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., 1–100 µM) to controls, adjusting for multiple comparisons (Tukey’s test) .

Q. How can researchers validate computational predictions of metabolic stability for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.